molecular formula C6H10N2O5 B1267223 Asp-gly CAS No. 3790-51-0

Asp-gly

Cat. No.: B1267223
CAS No.: 3790-51-0
M. Wt: 190.15 g/mol
InChI Key: JHFNSBBHKSZXKB-UHFFFAOYSA-N
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Description

Aspartylglycine, commonly referred to as Asp-gly, is a dipeptide composed of aspartic acid and glycine. It is a fundamental building block in peptide chemistry and plays a crucial role in various biological processes. Aspartylglycine is often used in peptide synthesis and has significant applications in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Aspartylglycine can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. The N-terminal amino acid (aspartic acid) is then coupled to the glycine using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

Industrial production of aspartylglycine involves large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often employing automated peptide synthesizers. The use of protective groups, such as fluorenylmethyloxycarbonyl (Fmoc) for the amino group and tert-butyl (tBu) for the carboxyl group, ensures selective reactions and minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions

Aspartylglycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Aspartic acid and glycine.

    Isomerization: Isoaspartylglycine.

    Oxidation: Oxidized aspartylglycine derivatives.

Scientific Research Applications

Biochemical Applications

1.1. Aragonite Precipitation Studies

Recent research has demonstrated that the presence of aspartic acid and glycine can significantly influence the precipitation rates of aragonite, a mineral form of calcium carbonate. A study indicated that aspartic acid (Asp) inhibits aragonite precipitation while glycine (Gly) has a marginal effect at low concentrations but can also inhibit at higher levels. The combination of these amino acids showed a synergistic effect on the morphology and structural properties of precipitated aragonite, suggesting potential applications in biomineralization processes and materials science .

1.2. Cancer Research

The combination of aspartic acid and glutamic acid has been studied for its potential to induce tumor cell death. Research indicates that Asp and Glu can inhibit the Akt signaling pathway, which is crucial for tumor cell growth and survival. This suggests that Asp-Gly could be explored further for its therapeutic potential in cancer treatment, particularly in hepatocellular carcinoma models .

Pharmaceutical Applications

2.1. Drug Delivery Systems

This compound sequences have been incorporated into engineered nanoparticles for targeted drug delivery systems. These nanoparticles utilize this compound ligands to enhance specificity towards cancer cells, thereby improving therapeutic efficacy while minimizing side effects. This application is particularly relevant in breast cancer therapies where targeted delivery is crucial for effective treatment outcomes .

2.2. Resistance Mechanisms in Weeds

The Asp-2078-Gly mutation has been identified in certain weed populations as a mechanism conferring resistance to herbicides. This finding is significant for agricultural practices, as it highlights the need for integrated weed management strategies to combat herbicide resistance effectively .

Material Science Applications

3.1. Peptide-Conjugated Nanofibers

Research has shown that conjugating this compound templated peptides onto nanofiber surfaces can enhance osteogenic differentiation in stem cells. This application is vital for developing advanced biomaterials for bone tissue engineering, as it promotes cellular responses essential for tissue regeneration .

Case Studies

StudyFocusFindings
Gardella et al., 2024Aragonite PrecipitationAsp inhibits precipitation; Gly shows marginal effects; combined effects alter morphology significantly .
Yamaguchi et al., 2022Cancer Cell DeathAsp combined with Glu inhibits Akt pathway; induces necrotic cell death in liver tumor cells .
Zhang et al., 2023Herbicide ResistanceIdentification of Asp-2078-Gly mutation in Polypogon fugax conferring resistance to ACCase inhibitors .
Liu et al., 2021Nanofiber EngineeringConjugation of this compound peptides enhances osteogenic differentiation in stem cells .

Mechanism of Action

Aspartylglycine exerts its effects through various molecular mechanisms:

Comparison with Similar Compounds

Aspartylglycine can be compared with other dipeptides such as:

Aspartylglycine is unique due to its specific combination of aspartic acid and glycine, which imparts distinct chemical and biological properties. Its ability to undergo isomerization and oxidation, as well as its role in calcium binding, sets it apart from other dipeptides.

Biological Activity

Aspartyl-glycine (Asp-Gly) is a dipeptide that has garnered attention for its diverse biological activities. This article explores the biological significance, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

Overview of this compound

This compound is composed of aspartic acid and glycine, two amino acids that play crucial roles in various biological processes. The dipeptide is involved in cellular signaling, modulation of enzyme activity, and has implications in therapeutic contexts such as thrombosis management and geroprotection.

Antithrombotic Properties

Recent studies have highlighted the antiplatelet aggregation effects of peptides containing this compound motifs. A notable study identified a collagen-derived peptide, Asp-Glu-Gly-Pro (DEGP), which demonstrated significant inhibition of platelet aggregation in vitro and in vivo. DEGP showed a dose-dependent inhibition of platelet aggregation induced by ADP and thromboxane A2 analogs, with an IC50 value of approximately 0.88 mM . The mechanism involves antagonism at P2Y12 and thromboxane receptors, suggesting that this compound-containing peptides could be developed as therapeutic agents for thrombotic diseases.

Geroprotective Effects

The tetrapeptide L-Ala-L-Glu-L-Asp-Gly has been documented to exhibit geroprotective properties. Experimental trials on Drosophila melanogaster indicated that this peptide significantly increased lifespan parameters compared to control groups. Specifically, the average lifespan increased from 38 days in controls to 48 days with peptide treatment . This effect is attributed to enhanced antioxidant defense mechanisms and stimulation of melatonin synthesis, which are crucial for cellular longevity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : this compound peptides interact with specific cell surface receptors, influencing cellular signaling pathways. For instance, DEGP's interaction with P2Y12 receptors leads to downstream effects that inhibit platelet activation .
  • Antioxidant Activity : The geroprotective effects associated with L-Ala-L-Glu-L-Asp-Gly involve the enhancement of antioxidant enzyme activities, such as catalase, which mitigates oxidative stress in cells .
  • Modulation of Protein Interactions : this compound sequences can affect the binding affinities of proteins involved in cell adhesion and aggregation processes. Studies have shown that modifications to the Asp residue can significantly alter the biological activity of related peptides .

Table 1: Summary of Key Studies on this compound

Study ReferencePeptideBiological ActivityKey Findings
DEGPAntiplateletInhibits platelet aggregation with IC50 ~0.88 mM; effective in vivo at 50 mg/kg
L-Ala-L-Glu-L-Asp-GlyGeroprotectiveIncreases lifespan in Drosophila; enhances antioxidant defense
This compoundImproved absorptionEnhances intestinal absorption in aged rats

Properties

IUPAC Name

3-amino-4-(carboxymethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O5/c7-3(1-4(9)10)6(13)8-2-5(11)12/h3H,1-2,7H2,(H,8,13)(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFNSBBHKSZXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)NCC(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aspartyl-Glycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028753
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3790-51-0
Record name NSC186907
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Asp-gly
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Asp-gly
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Asp-gly
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Asp-gly
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Asp-gly
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
3-[3-(Dimethylamino)pyrrolidin-1-yl]propan-1-ol
Asp-gly

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